molecular formula C9H6O4 B7903581 Benzo[b][1,4]dioxine-6-carboxylic acid

Benzo[b][1,4]dioxine-6-carboxylic acid

Cat. No.: B7903581
M. Wt: 178.14 g/mol
InChI Key: NQERPEZSJJWHGE-UHFFFAOYSA-N
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Description

Benzo[b][1,4]dioxine-6-carboxylic acid is an organic compound with the molecular formula C9H6O4. It is also known by several other names, including 2,3-dihydrothis compound and 3,4-ethylenedioxybenzoic acid . This compound is characterized by a benzodioxane ring structure with a carboxylic acid functional group at the 6-position.

Preparation Methods

The synthesis of Benzo[b][1,4]dioxine-6-carboxylic acid typically involves multiple steps starting from commercially available gallic acid. The process includes esterification of gallic acid in methanol with sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate. This ester is then reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the 6,8-disubstituted-1,4-benzodioxane. Subsequent reactions with various mercaptans yield sulfide derivatives, which are then hydrolyzed and converted to the acid chloride. Finally, the acid chloride is reacted with primary and secondary amines to produce the desired amide analogs .

Chemical Reactions Analysis

Benzo[b][1,4]dioxine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium carbonate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzo[b][1,4]dioxine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various organic compounds and derivatives.

    Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to certain natural products.

    Medicine: Research has shown potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzo[b][1,4]dioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Benzo[b][1,4]dioxine-6-carboxylic acid is unique due to its benzodioxane ring structure and carboxylic acid functional group. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

Benzo[b][1,4]dioxine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a dioxine moiety, characterized by two oxygen atoms in a six-membered ring fused to a benzene ring. The presence of a carboxylic acid group at the 6-position enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, potentially leading to reduced cancer cell proliferation and inflammation.
  • Receptor Modulation : It binds to certain receptors, modulating their activity and influencing various signaling pathways critical for cellular function.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit growth inhibitory effects on various cancer cell lines. For example, compounds derived from 1,4-benzodioxane scaffolds have been reported to inhibit tumor growth in xenograft models .
  • Anti-inflammatory Effects : Certain analogs have demonstrated significant anti-inflammatory activity. The position of substituents on the benzodioxane structure influences their efficacy; for instance, acetic acid substitutions at specific positions enhance anti-inflammatory properties .
  • Antimicrobial Activity : Some derivatives exhibit antibacterial activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study involving the synthesis of 1,4-benzodioxane derivatives highlighted their effectiveness against ovarian carcinoma xenografts. The compound CCT251236 was identified as an HSF1 pathway inhibitor with notable growth inhibitory activity .
  • Anti-inflammatory Activity :
    • Research demonstrated that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position-6 displayed superior anti-inflammatory effects compared to its regioisomer .
  • Antimicrobial Studies :
    • A series of synthesized compounds showed promising antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in treating infections caused by resistant bacteria .

Summary of Biological Activities

Activity Type Description
AnticancerInhibits tumor growth in various cancer cell lines; effective in xenograft models.
Anti-inflammatoryReduces inflammation; efficacy influenced by the position of functional groups on the benzodioxane ring.
AntimicrobialExhibits antibacterial properties against resistant bacterial strains.

Properties

IUPAC Name

1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQERPEZSJJWHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.